Estrone b-D-glucuronide sodium salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

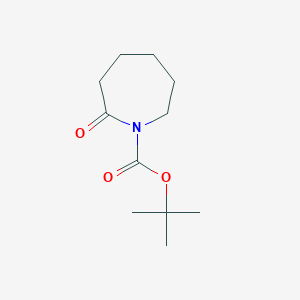

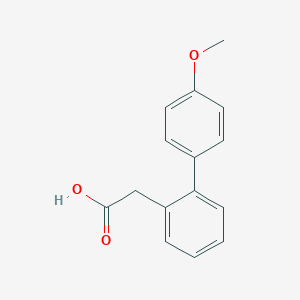

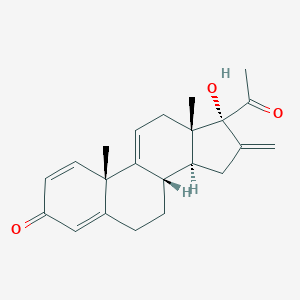

Estrone b-D-glucuronide sodium salt (Estrone b-D-Glu) is a synthetic glucuronide salt of the natural estrogen estrone. It is a white crystalline solid with a molecular weight of 545.7 g/mol. It is soluble in water and ethanol and is used in scientific research applications. Estrone b-D-Glu has been used in the development of new drugs and has been studied for its potential role in various biological processes.

Scientific Research Applications

Environmental Impact and Detection Techniques

Estrone β-D-glucuronide sodium salt, a metabolite of estrone, has been the subject of research due to its relevance as an environmental contaminant and its implications for water quality and wildlife. The presence of estrone and its metabolites, including the glucuronide conjugates, in environmental waters is a concern due to their endocrine-disrupting capabilities. Research has highlighted the need for effective detection and treatment methods to mitigate the impact of these substances.

Livestock wastes are identified as potential sources of estrone glucuronides, contributing to environmental contamination. The mobility and persistence of these compounds in agricultural lands highlight the importance of standardized methods for analyzing their presence and understanding their fate in the environment (Hanselman, Graetz, & Wilkie, 2003).

Advanced analytical techniques have been developed for the sensitive and selective determination of steroid hormones, including estrone glucuronides, in environmental samples. Innovations in sample purification and the use of novel sorbents such as molecularly imprinted polymers have enhanced the detection capabilities, addressing the challenges of measuring low concentrations of estrogens in water (Czarny, Szczukocki, Krawczyk, Zieliński, Miękoś, & Gadzała-Kopciuch, 2017).

Health and Clinical Implications

In the clinical and health context, estrone glucuronides play a significant role in various physiological and pathological processes. Their measurement and manipulation have implications for disease diagnosis, treatment, and understanding hormone-related mechanisms.

- Estrone sulfate (E1S), closely related to estrone glucuronides, serves as a biomarker in conditions requiring the estimation of low levels of estrogen. The potential applications of measuring E1S include risk stratification for breast cancer and monitoring hormonal therapy responses. This highlights the broader context in which estrone glucuronides might be studied for their clinical relevance (Rezvanpour & Don-Wauchope, 2017).

Mechanism of Action

Target of Action

Estrone Beta-D-Glucuronide Sodium Salt, also known as Estrone 3-(β-D-glucuronide) sodium salt, is a urinary metabolite of estrogen . It primarily targets estrogen receptors in various tissues, including female organs, breasts, hypothalamus, and pituitary .

Mode of Action

The compound interacts with its targets by entering the cells of responsive tissues where it binds to estrogen receptors . The hormone-bound estrogen receptors dimerize, translocate to the nucleus of cells, and bind to estrogen response elements (ERE) of genes .

Biochemical Pathways

The compound is involved in the estrogen metabolic pathway. It is produced in vivo from androstenedione or from testosterone via estradiol . It is produced primarily in the ovaries, placenta, and in peripheral tissues (especially adipose tissue) through conversion of adrostenedione .

Pharmacokinetics

It is known that the compound is a urinary metabolite of estrogen , suggesting that it is excreted in the urine after metabolism.

Result of Action

The compound’s action results in the modulation of gene expression in cells that express estrogen receptors . This can lead to various cellular effects, depending on the specific genes that are regulated and the type of cell in which the receptors are expressed .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For example, the compound’s action can be influenced by the hormonal status of the individual, as higher levels of the compound are observed during the early onset of the fertile period of the menstrual cycle . Other factors, such as diet, lifestyle, and overall health status, may also influence the compound’s action and efficacy .

Safety and Hazards

Biochemical Analysis

Biochemical Properties

Estrone beta-D-glucuronide sodium salt plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it functions as a substrate for multidrug resistance associated protein 2 (MRP2), a member of the MRP subfamily, which belongs to the superfamily of ATP-binding cassette (ABC) transporters .

Cellular Effects

Estrone beta-D-glucuronide sodium salt has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Estrone beta-D-glucuronide sodium salt involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It exerts its effects at the molecular level .

Metabolic Pathways

Estrone beta-D-glucuronide sodium salt is involved in metabolic pathways, interacting with various enzymes or cofactors. It also affects metabolic flux or metabolite levels .

properties

| { "Design of the Synthesis Pathway": "The synthesis of Estrone b-D-glucuronide sodium salt can be achieved through the glucuronidation of estrone using glucuronic acid. This reaction can be catalyzed by the enzyme UDP-glucuronosyltransferase (UGT). The resulting product can then be converted to the sodium salt form by treatment with sodium hydroxide.", "Starting Materials": [ "Estrone", "Glucuronic acid", "UDP-glucuronosyltransferase", "Sodium hydroxide" ], "Reaction": [ "Estrone is reacted with glucuronic acid in the presence of UDP-glucuronosyltransferase to form Estrone b-D-glucuronide", "The resulting product is then treated with sodium hydroxide to form Estrone b-D-glucuronide sodium salt" ] } | |

CAS RN |

15087-01-1 |

Molecular Formula |

C24H29NaO8 |

Molecular Weight |

468.5 g/mol |

IUPAC Name |

sodium;(2S,3S,6S)-3,4,5-trihydroxy-6-[[(8R,9S,13S,14S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylate |

InChI |

InChI=1S/C24H30O8.Na/c1-24-9-8-14-13-5-3-12(10-11(13)2-4-15(14)16(24)6-7-17(24)25)31-23-20(28)18(26)19(27)21(32-23)22(29)30;/h3,5,10,14-16,18-21,23,26-28H,2,4,6-9H2,1H3,(H,29,30);/q;+1/p-1/t14-,15-,16+,18?,19+,20?,21+,23-,24+;/m1./s1 |

InChI Key |

PBULYLQKWDXDFZ-UAAZQYACSA-M |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4)O[C@H]5C(C([C@@H]([C@H](O5)C(=O)[O-])O)O)O.[Na+] |

SMILES |

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OC5C(C(C(C(O5)C(=O)[O-])O)O)O.[Na+] |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OC5C(C(C(C(O5)C(=O)[O-])O)O)O.[Na+] |

synonyms |

17-Oxoestra-1,3,5(10)-trien-3-yl β-D-Glucopyranosiduronic Acid Sodium; Estrone β-Glucuronide Sodium; Estrone 3-Glucuronide Sodium; Estrone Glucosiduronate Sodium; Estrone Glucuronide Sodium; Estrone Monoglucuronide Sodium; Sodium Estrone Glucuronide; |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3'-Fluoro-4'-methoxy-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B23003.png)

![1-[(1R,2R)-2-Methoxycyclopropyl]ethanone](/img/structure/B23011.png)

![Ethyl 2-[2-(azocan-1-yl)ethylcarbamoyl]-2-phenylbutanoate](/img/structure/B23015.png)